molecular formula C8H12N4 B1320958 N4-(cyclopropylmethyl)pyrimidine-2,4-diamine CAS No. 1169699-05-1

N4-(cyclopropylmethyl)pyrimidine-2,4-diamine

Cat. No. B1320958
M. Wt: 164.21 g/mol
InChI Key: UMESEQKVSVWXBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-substituted pyrido[4,3-d]pyrimidines, which are structurally related to N4-(cyclopropylmethyl)pyrimidine-2,4-diamine, involves a straightforward process that can be completed in six steps starting from commercially available malononitrile dimer . This method allows for the large-scale production of compounds that can self-assemble into rosettes and nanotubes due to their hydrogen bonding capabilities. Similarly, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involves multiple steps, including condensation reactions and chlorination, to obtain the final compound with antiproliferative activity .

Molecular Structure Analysis

The molecular structures of N-substituted pyrimidines exhibit significant conformational similarities, which are crucial for their self-assembly and interaction properties. For example, the isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines show effective conformations that facilitate C–H⋯N, C–H⋯π, and π⋯π interactions, leading to various crystal packing structures . The molecular structure and crystal packing of these compounds are influenced by the relative positions of the pyridine and imine groups, which affect their ability to participate in intermolecular interactions.

Chemical Reactions Analysis

The N-substituted pyrimidines are capable of forming hydrogen-bonded sheets or three-dimensional frameworks depending on their substitution patterns and the presence of stoichiometric water in their crystalline forms . These hydrogen bonding interactions are critical for the self-assembly of the molecules into larger structures, such as the rosette nanotubes mentioned in the synthesis of N-substituted pyrido[4,3-d]pyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted pyrimidines are influenced by their molecular structures and the types of intermolecular interactions they can form. For instance, the presence of stoichiometric water in the crystal structures of some N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines affects their hydrogen bonding patterns and, consequently, their physical properties . Additionally, the antiproliferative activities of these compounds against various cancer cell lines, as demonstrated by N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, highlight their potential as therapeutic agents .

Scientific Research Applications

Molecular Structure and Crystal Packing

N4-(cyclopropylmethyl)pyrimidine-2,4-diamine, as part of the pyrimidine-2,4-diamine family, exhibits interesting structural properties. In one study, the pyrimidine-2,4-diamine molecule was found to be nearly planar, facilitating specific molecular interactions and crystal packing patterns, such as N—H⋯N and N—H⋯O hydrogen bonds, and weak C—H⋯π interactions (Draguta et al., 2013).

Biological Activity and Potential Applications

Research indicates that derivatives of pyrimidine-2,4-diamine, including N4-(cyclopropylmethyl)pyrimidine-2,4-diamine, have various biological activities. For instance, some derivatives have been reported to exhibit significant larvicidal activity against mosquito larvae, suggesting potential applications in pest control (Gorle et al., 2016). Furthermore, N2, N4-disubstituted pyrimidine-2,4-diamines, a related class, have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), crucial in cell cycle transition and gene transcription, highlighting potential therapeutic applications in cancer treatment (Jing et al., 2018).

Research in Antimicrobial Agents

Another area of research interest is the development of antimicrobial agents. Certain N4-phenyl pyrimidine-4,5-diamine derivatives have been synthesized and shown to possess antimicrobial activity against various bacterial and fungal strains, suggesting potential use in the development of new antimicrobial drugs (Rao et al., 2020).

Antibacterial Applications

Research on phenylthiazole and phenylthiophene pyrimidindiamine derivatives, related to pyrimidine-2,4-diamines, has shown promising antibacterial activities. These compounds have been found effective in inhibiting the growth of bacteria such as E. coli and S. aureus, both in vitro and in vivo. This suggests potential applications in addressing antibiotic resistance (Fan et al., 2020).

properties

IUPAC Name

4-N-(cyclopropylmethyl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c9-8-10-4-3-7(12-8)11-5-6-1-2-6/h3-4,6H,1-2,5H2,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMESEQKVSVWXBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-(cyclopropylmethyl)pyrimidine-2,4-diamine

Synthesis routes and methods

Procedure details

To cyclopropylmethanamine (3.62 g, 50.9 mmol) in ethanol (90 mL) was added solid 4-chloropyrimidin-2-amine (6.00 g, 46.3 mmol). The reaction was stirred at reflux (100° C. oil bath) for 16 h. The reaction was cooled to room temperature and solvent was removed in vacuo. The product 237 obtained in quantitative yield. LCMS-ESI (POS), M/Z, M+1: Found 165.0, Calculated 165.1.
Quantity
3.62 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

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